molecular formula C19H26N2O3 B11986108 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide

Katalognummer: B11986108
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: MKJWCVDVBAHFTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and pharmacological importance

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide typically involves the reaction of 4-hydroxy-2(1H)-quinolinone with octylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid
  • 4-hydroxy-2-quinolones

Uniqueness

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-octylacetamide is unique due to its specific structural features, such as the octylacetamide group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C19H26N2O3

Molekulargewicht

330.4 g/mol

IUPAC-Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-octylacetamide

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-9-12-20-17(22)13-15-18(23)14-10-7-8-11-16(14)21-19(15)24/h7-8,10-11H,2-6,9,12-13H2,1H3,(H,20,22)(H2,21,23,24)

InChI-Schlüssel

MKJWCVDVBAHFTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.